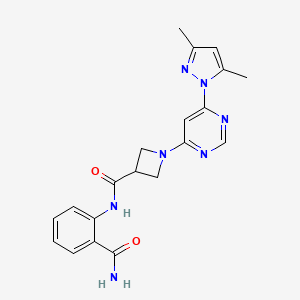

N-(2-carbamoylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c1-12-7-13(2)27(25-12)18-8-17(22-11-23-18)26-9-14(10-26)20(29)24-16-6-4-3-5-15(16)19(21)28/h3-8,11,14H,9-10H2,1-2H3,(H2,21,28)(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCMARLTVHELEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamoylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound with significant biological activity, primarily investigated for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of 391.4 g/mol. Its structure features a unique combination of azetidine, pyrimidine, and pyrazole moieties which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 391.4 g/mol |

| CAS Number | 2034473-57-7 |

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives targeting histone deacetylase 6 (HDAC6) have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells. A related compound demonstrated an IC50 value of 0.5 nM against necroptosis, indicating potent activity against cancer cell survival pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been highlighted in research targeting inflammatory cytokines like TNF-α, IL-1β, and IL-6. In a mouse model of acute liver injury induced by acetaminophen, a related pyrazole derivative showed protective efficacy at a dose of 40 mg/kg . This suggests that this compound may share similar mechanisms due to structural similarities.

The proposed mechanism involves the modulation of specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Cytokine Modulation : It potentially reduces the levels of pro-inflammatory cytokines.

- Apoptosis Induction : The compound could promote apoptosis in cancerous cells through pathways involving caspases and other apoptotic factors.

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Acute Liver Injury Model : In this study, a pyrazole derivative was administered to mice with induced acute liver injury, showing significant protective effects by reducing liver damage markers .

- Cancer Cell Lines : Testing on various cancer cell lines revealed that compounds with similar structures can effectively induce apoptosis and inhibit cell growth at low concentrations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-carbamoylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide to minimize impurities?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield and impurity profiles . Quantum chemical calculations (e.g., transition state modeling) can predict reaction pathways, reducing trial-and-error experimentation .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What protocols ensure stability during storage and handling of this compound?

- Methodological Answer : Conduct accelerated stability studies under varied conditions (humidity, temperature, light exposure) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Store lyophilized samples in inert atmospheres (argon) at -20°C to mitigate hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?

- Methodological Answer : Perform orthogonal validation using surface plasmon resonance (SPR) for binding kinetics, isothermal titration calorimetry (ITC) for thermodynamic profiling, and cellular thermal shift assays (CETSA) to confirm target engagement in situ. Integrate computational models to assess off-target effects or metabolite interference .

Q. What experimental strategies are effective for elucidating the compound’s interaction with structurally uncharacterized biological targets?

- Methodological Answer : Employ molecular docking simulations with flexible receptor models (e.g., induced-fit docking) to predict binding modes. Validate predictions via mutagenesis studies (e.g., alanine scanning) and cryo-electron microscopy (cryo-EM) for high-resolution structural insights .

Q. How can researchers design a feedback loop between computational predictions and experimental validation to refine reaction pathways?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations to identify energetically favorable reaction intermediates. Iteratively refine synthetic routes by coupling computational outputs with microfluidic high-throughput screening (HTS) to test predicted conditions .

Q. What methodologies address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro permeability (Caco-2 assays), metabolic stability (microsomal incubations), and tissue distribution data. Validate using positron emission tomography (PET) imaging for real-time biodistribution analysis in preclinical models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data obtained from shake-flask vs. potentiometric methods?

- Methodological Answer : Reassess experimental conditions (e.g., ionic strength, cosolvent use) and validate with orthogonal techniques like dynamic light scattering (DLS) for aggregation detection. Apply the Henderson-Hasselbalch equation to account for ionization effects in potentiometric measurements .

Q. What steps mitigate variability in IC₅₀ values across enzymatic assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.